molecular formula C6H11ClO2S B2387396 2-Cyclopropylpropane-1-sulfonyl chloride CAS No. 1565675-37-7

2-Cyclopropylpropane-1-sulfonyl chloride

Cat. No.: B2387396
CAS No.: 1565675-37-7
M. Wt: 182.66
InChI Key: LJPLUAIAXSGUSU-UHFFFAOYSA-N
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Description

2-Cyclopropylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S and a molecular weight of 182.67 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11ClO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3 . The InChI key is LJPLUAIAXSGUSU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10°C .

Safety and Hazards

The safety information for 2-Cyclopropylpropane-1-sulfonyl chloride indicates that it is a dangerous substance . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions can be utilized in various biochemical applications.

Mode of Action

The chloride ion is displaced in these reactions, leading to the formation of new covalent bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropylpropane-1-sulfonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could potentially affect the compound’s reactivity and stability.

Properties

IUPAC Name

2-cyclopropylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLUAIAXSGUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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